molecular formula C23H27NO6 B12892153 Boc-Asp(Obzl)-Obzl

Boc-Asp(Obzl)-Obzl

Cat. No.: B12892153
M. Wt: 413.5 g/mol
InChI Key: ORYQVZVMWMCZSK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Asp(Obzl)-Obzl: is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl groups are protected by benzyl (Obzl) groups. This compound is commonly used in peptide synthesis to protect functional groups during the reaction process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Asp(Obzl)-Obzl typically involves the following steps:

    Protection of the Amino Group: The amino group of aspartic acid is protected using a tert-butyloxycarbonyl (Boc) group. This is usually achieved by reacting aspartic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Protection of the Carboxyl Groups: The carboxyl groups are protected by benzyl (Obzl) groups. This can be done by reacting the Boc-protected aspartic acid with benzyl bromide in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production methods for this compound would involve large-scale synthesis using the same principles as the laboratory methods but optimized for efficiency and yield. This might include continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: Boc-Asp(Obzl)-Obzl undergoes deprotection reactions to remove the Boc and Obzl groups. The Boc group can be removed using acidic conditions (e.g., trifluoroacetic acid), while the Obzl groups can be removed using catalytic hydrogenation.

    Substitution Reactions: The protected aspartic acid can undergo substitution reactions where the protected groups are replaced with other functional groups.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid for Boc removal, palladium on carbon (Pd/C) with hydrogen gas for Obzl removal.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

    Deprotected Aspartic Acid: After deprotection, the major product is aspartic acid.

    Substituted Derivatives: Depending on the substitution reactions, various derivatives of aspartic acid can be formed.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-Asp(Obzl)-Obzl is used in the synthesis of peptides, where it serves as a protected building block to prevent unwanted side reactions.

Biology:

    Protein Engineering: Used in the synthesis of modified proteins for research purposes.

Medicine:

    Drug Development: Utilized in the development of peptide-based drugs.

Industry:

    Biotechnology: Employed in the production of synthetic peptides for various industrial applications.

Mechanism of Action

Mechanism: The primary function of Boc-Asp(Obzl)-Obzl is to protect the functional groups of aspartic acid during chemical reactions. The Boc group protects the amino group, while the Obzl groups protect the carboxyl groups. These protective groups are removed after the desired reactions are completed, yielding the unprotected aspartic acid or its derivatives.

Molecular Targets and Pathways: The compound itself does not have a specific biological target but is used to facilitate the synthesis of peptides and proteins that may have specific targets and pathways.

Comparison with Similar Compounds

    Boc-Asp(OMe)-OMe: Similar compound where the carboxyl groups are protected by methyl (OMe) groups instead of benzyl groups.

    Fmoc-Asp(Obzl)-Obzl: Another derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.

Uniqueness: Boc-Asp(Obzl)-Obzl is unique in its combination of protective groups, which provide stability and ease of removal under specific conditions, making it particularly useful in peptide synthesis.

Properties

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

dibenzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

InChI

InChI=1S/C23H27NO6/c1-23(2,3)30-22(27)24-19(21(26)29-16-18-12-8-5-9-13-18)14-20(25)28-15-17-10-6-4-7-11-17/h4-13,19H,14-16H2,1-3H3,(H,24,27)/t19-/m0/s1

InChI Key

ORYQVZVMWMCZSK-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.